![molecular formula C23H30N2O2 B2997256 N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide CAS No. 197961-02-7](/img/structure/B2997256.png)
N,N'-dibenzyl-N'',N'''-bis(propan-2-yl)propanediamide
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Description
“N,N’-dibenzyl-N’‘,N’‘’-bis(propan-2-yl)propanediamide” is a chemical compound with the molecular formula C20H28NO2P . It is also known as Dibenzyl N,N-diisopropylphosphoramidite . This compound is used in the preparation of phosphopeptides and is useful for nucleotide coupling .
Synthesis Analysis
Dibenzyl N,N-diisopropylphosphoramidite may be used for the preparation of phosphopeptides. It is also used for the synthesis of a GDP (guanosine diphosphate) analog, SML-8-73-1 .Molecular Structure Analysis
The molecular structure of “N,N’-dibenzyl-N’‘,N’‘’-bis(propan-2-yl)propanediamide” consists of a phosphorus atom bonded to two benzyl groups and two isopropyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “N,N’-dibenzyl-N’‘,N’‘’-bis(propan-2-yl)propanediamide” are not available, it is known that this compound is used in the synthesis of phosphopeptides and a GDP analog .Physical And Chemical Properties Analysis
“N,N’-dibenzyl-N’‘,N’‘’-bis(propan-2-yl)propanediamide” is a clear colorless to pale yellow liquid . It has a refractive index of 1.5305-1.5365 at 20°C . It is soluble in chloroform .Safety and Hazards
properties
IUPAC Name |
N,N'-dibenzyl-N,N'-di(propan-2-yl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)24(16-20-11-7-5-8-12-20)22(26)15-23(27)25(19(3)4)17-21-13-9-6-10-14-21/h5-14,18-19H,15-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUXHVYBCUEHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)CC(=O)N(CC2=CC=CC=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dibenzyl-N,N'-diisopropyl-malonamide |
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